2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine
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Overview
Description
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine is an organic compound with the molecular formula C14H15NO It features a cyclopropane ring attached to a naphthalene moiety substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropanating agent such as diazomethane under acidic conditions. The reaction proceeds through the formation of a cyclopropyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclohexane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: 2-(2-Formylnaphthalen-1-yl)cyclopropan-1-amine or 2-(2-Carboxynaphthalen-1-yl)cyclopropan-1-amine.
Reduction: 2-(2-Methoxynaphthalen-1-yl)cyclohexan-1-amine.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The methoxy group and cyclopropane ring contribute to its binding affinity and selectivity. Pathways involved may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine
- 2-(2-Methoxynaphthalen-1-yl)propane-1-amine
- 2-(2-Methoxynaphthalen-1-yl)butane-1-amine
Uniqueness
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-6-9-4-2-3-5-10(9)14(13)11-8-12(11)15/h2-7,11-12H,8,15H2,1H3 |
InChI Key |
BXUWFDCOLNLBMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CC3N |
Origin of Product |
United States |
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